(R)-n-(1-hydroxypropan-2-yl)benzamide
Description
(R)-N-(1-Hydroxypropan-2-yl)benzamide, also known as VSN16R, is a synthetic cannabinoid-like compound distinguished by its stereospecific R-configuration at the 1-hydroxypropan-2-yl moiety. Its structure comprises a benzamide group linked to a chiral hydroxyalkyl chain, enabling unique interactions with biological targets.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 |
InChI Key |
RGVIMILWECPVOH-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CO)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-n-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with ®-1-amino-2-propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of ®-n-(1-hydroxypropan-2-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-n-(1-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of ®-n-(1-oxopropan-2-yl)benzamide.
Reduction: Formation of ®-n-(1-aminopropan-2-yl)benzamide.
Substitution: Formation of ®-n-(1-chloropropan-2-yl)benzamide.
Scientific Research Applications
Pharmaceutical Applications
1.1 Enzyme Inhibition
The primary application of (R)-N-(1-hydroxypropan-2-yl)benzamide lies in its potential as an enzyme inhibitor. This compound has shown promise in binding effectively to specific enzymes, which is crucial for therapeutic interventions in diseases where these enzymes are implicated. Its ability to form hydrogen bonds due to the hydroxyl group enhances its interaction with biological targets, potentially leading to various pharmacological effects.
1.2 Drug Development
Due to its structural features, (R)-N-(1-hydroxypropan-2-yl)benzamide can serve as a lead compound in drug discovery. Research indicates that modifications to its structure could improve efficacy and selectivity against targeted enzymes, making it suitable for treating conditions that require precise enzyme inhibition. Ongoing studies are focused on elucidating the compound's mechanism of action and exploring its therapeutic benefits in diseases associated with specific enzyme activities.
Chemical Synthesis and Industrial Applications
2.1 Synthesis Methods
The synthesis of (R)-N-(1-hydroxypropan-2-yl)benzamide typically involves several chemical reactions that allow for the incorporation of the hydroxypropan-2-yl moiety into the benzamide structure. Continuous flow reactors are often employed in industrial settings to optimize production processes, improving yields and purity of the final product.
2.2 Modification Potential
The unique combination of functional groups in (R)-N-(1-hydroxypropan-2-yl)benzamide allows for further chemical modifications. These modifications can tailor the compound's properties for specific applications, enhancing its utility in medicinal chemistry and related fields.
Case Studies and Research Findings
3.1 Interaction Studies
Research has demonstrated that (R)-N-(1-hydroxypropan-2-yl)benzamide interacts with various molecular targets, including enzymes involved in metabolic pathways. These interactions are critical for understanding its pharmacodynamics and potential side effects.
3.2 Therapeutic Efficacy
Preliminary studies suggest that this compound may exhibit therapeutic efficacy in conditions where enzyme inhibition is beneficial, such as certain cancers or metabolic disorders. Further investigations are needed to confirm these findings and explore the full spectrum of its therapeutic applications.
Mechanism of Action
The mechanism of action of ®-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets in the body. It can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxy group allows for hydrogen bonding with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Key Features :
- Unlike typical cannabinoids, it lacks affinity for CB1/CB2 or GPR55 receptors .
- Pharmacokinetics : Demonstrates favorable CNS penetration and safety profiles, making it a promising lead compound for CNS disorders .
Comparison with Structurally Similar Benzamide Derivatives
Structural and Functional Differences
The table below highlights structural variations, synthesis routes, and biological activities of VSN16R and analogous compounds:
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydroxyl groups (VSN16R, 1y) enhance aqueous solubility, whereas lipophilic substituents (e.g., 3,4-dimethoxyphenyl in Rip-B) improve membrane permeability .
- CNS Penetration : VSN16R’s compact structure and moderate logP likely facilitate blood-brain barrier crossing, a critical advantage over bulkier analogs .
Biological Activity
(R)-n-(1-hydroxypropan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Structural Overview
(R)-n-(1-hydroxypropan-2-yl)benzamide features a chiral hydroxypropan-2-yl moiety attached to a benzamide group. This structure allows for specific interactions with biological targets, enhancing its binding affinity and specificity due to the presence of the hydroxy group which facilitates hydrogen bonding with proteins.
The mechanism of action for (R)-n-(1-hydroxypropan-2-yl)benzamide primarily involves:
- Enzyme Inhibition : The compound has been shown to bind to various enzymes, inhibiting their activity. This can lead to diverse biological effects depending on the target enzyme involved.
- Protein Binding : The hydroxy group enhances the compound's ability to form stable interactions with target proteins, which is crucial for its biological activity.
1. Anti-inflammatory and Analgesic Properties
Research indicates that (R)-n-(1-hydroxypropan-2-yl)benzamide may exhibit anti-inflammatory and analgesic effects. These properties are particularly relevant in the context of pain management and inflammatory diseases.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it effective against certain bacterial strains. Comparative studies with other benzamide derivatives have shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria .
3. Cytotoxicity
In vitro studies have demonstrated that (R)-n-(1-hydroxypropan-2-yl)benzamide exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate significant potency, suggesting its potential as an anticancer agent .
Comparative Studies
To better understand the biological activity of (R)-n-(1-hydroxypropan-2-yl)benzamide, comparisons with similar compounds have been made:
| Compound | Biological Activity | IC50 (μg/mL) |
|---|---|---|
| (R)-n-(1-hydroxypropan-2-yl)benzamide | Antimicrobial, Cytotoxic | 6.40 ± 0.26 |
| Pyrrolyl Benzamide Derivatives | Antimicrobial | 3.125 |
| Sulfonamide Derivatives | Enzyme Inhibition | 0.09 – 0.58 |
These comparisons highlight the unique potency and potential therapeutic applications of (R)-n-(1-hydroxypropan-2-yl)benzamide relative to other compounds in its class.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (R)-n-(1-hydroxypropan-2-yl)benzamide against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition, with MIC values comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Cytotoxicity Against Cancer Cells
In a separate investigation, (R)-n-(1-hydroxypropan-2-yl)benzamide was tested against various cancer cell lines. Results showed that it effectively reduced cell viability with IC50 values indicating strong cytotoxicity, particularly in breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
